5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that belongs to the class of benzoxaboroles, which are known for their unique chemical properties and potential applications in various fields. This compound features a pyrrolidine ring fused with a benzoxaborole structure, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multi-step reactions. One common method includes the use of pyrrolidine and benzoxaborole precursors, which undergo sulfonylation and subsequent cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogenated reagents. Common reagents and conditions for these reactions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired products are formed
Scientific Research Applications
5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA polymerases or other critical enzymes in biological systems .
Comparison with Similar Compounds
Compared to other benzoxaboroles and pyrrolidine derivatives, 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its unique structural features and potential applications. Similar compounds include:
Benzoxaborole derivatives: Known for their antifungal and antibacterial properties.
Pyrrolidine derivatives: Widely studied for their roles in medicinal chemistry and drug development
Properties
CAS No. |
2941257-78-7 |
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Molecular Formula |
C11H14BNO4S |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)sulfonyl]pyrrolidine |
InChI |
InChI=1S/C11H14BNO4S/c14-12-11-4-3-10(7-9(11)8-17-12)18(15,16)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
KRPUVSDREVJGOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)S(=O)(=O)N3CCCC3)O |
Origin of Product |
United States |
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